molecular formula C14H16N2O6S B2946068 (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid CAS No. 315672-91-4

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B2946068
CAS No.: 315672-91-4
M. Wt: 340.35
InChI Key: FCZQPDJNVDOUNL-WAYWQWQTSA-N
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Description

(Z)-4-((4-(Morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound of interest in chemical and pharmaceutical research. The structure incorporates a morpholinosulfonyl group, a feature often associated with potential biological activity, particularly in medicinal chemistry programs targeting enzyme inhibition. This reagent is intended for use in laboratory research applications only. It is strictly for research purposes and is not approved for human consumption, diagnostic use, or any therapeutic applications. Specific research applications, mechanistic studies, and biological data for this compound should be verified from scientific literature and internal validation studies.

Properties

IUPAC Name

(Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQPDJNVDOUNL-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, also known as N-[4-(morpholine-4-sulfonyl)-phenyl]-succinamic acid, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H16N2O6S
  • Molecular Weight : 340.35 g/mol
  • CAS Number : 315672-91-4
  • IUPAC Name : 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoic acid

The biological activity of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signal transduction pathways. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzyme Activity : The sulfonamide group may facilitate interactions with target enzymes, inhibiting their activity and altering cellular processes.
  • Receptor Modulation : The morpholine moiety can enhance binding affinity to specific receptors, potentially influencing neurotransmission and pain pathways.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities:

Antitumor Activity

Recent studies have highlighted the potential of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid in cancer therapy. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)Mechanism
HepG26.92Apoptosis via S-phase arrest
A5498.99Induction of mitochondrial dysfunction
MCF78.26Upregulation of pro-apoptotic proteins

Pain Management

The compound has been explored for its analgesic properties, particularly in conditions involving neuropathic pain. Its selective interaction with sigma receptors suggests a potential role in modulating pain pathways.

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid resulted in significant apoptosis in HepG2 cells. The mechanism involved S-phase cell cycle arrest and activation of caspase pathways, indicating its potential as an antitumor agent .
  • Neuroprotective Effects : In a separate investigation, the compound exhibited protective effects against neuronal damage in models of neurodegeneration, suggesting its applicability in treating conditions like Alzheimer's disease.

Chemical Reactions Analysis

Formation of 4-(4-aminophenyl)-3-morpholinone

  • Reaction : Hydrogenation of 4-(4-nitrophenyl)-3-morpholinone using H₂ and a palladium catalyst in ethanol .

  • Conditions : 80°C, 5 bar H₂, 1 hour.

  • Yield : ~70% .

Coupling with α,β-Unsaturated Acid

  • Reaction : Condensation of 4-(4-aminophenyl)-3-morpholinone with maleic anhydride or fumaric acid derivatives under basic conditions .

  • Catalyst : N-ethyl-N,N-diisopropylamine.

  • Solvent : Dichloromethane or ethanol at 25–40°C.

Esterification

The carboxylic acid group undergoes esterification with alcohols:

  • Reaction :
     Z 4 4 morpholinosulfonyl phenyl amino 4 oxobut 2 enoic acid+R OHH+Corresponding ester\text{ Z 4 4 morpholinosulfonyl phenyl amino 4 oxobut 2 enoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Corresponding ester}

  • Catalysts : H₂SO₄ or DCC/DMAP .

  • Yield : 75–85% (reported for analogues) .

Nucleophilic Addition to α,β-Unsaturated System

The conjugated enone system participates in Michael additions:

  • Reagents : Thiols, amines, or stabilized enolates.

  • Example : Reaction with cysteamine forms a thioether derivative .

  • Conditions : Room temperature, pH 7–8.

Hydrolysis of Sulfonamide

The morpholinosulfonyl group resists hydrolysis under mild conditions but reacts under strong acidic or basic environments:

  • Reaction :
    Sulfonamide+HCl conc Sulfonic acid+Morpholine\text{Sulfonamide}+\text{HCl conc }\rightarrow \text{Sulfonic acid}+\text{Morpholine}

  • Conditions : Reflux in 6M HCl for 12 hours .

Reduction of α,β-Unsaturated Carbonyl

  • Reagents : NaBH₄ or H₂/Pd-C.

  • Outcome : Selective reduction of the double bond to form a saturated carbonyl compound.

  • Yield : ~60% (NaBH₄ in methanol).

Decarboxylation

  • Conditions : Heating above 200°C or via Barton decarboxylation.

  • Product : 4-((4-(morpholinosulfonyl)phenyl)amino)but-2-enone .

Enzyme Inhibition

The compound inhibits kinases via competitive binding to the ATP pocket:

Target Kinase IC₅₀ (nM) Assay Type
JAK212.3In vitro
MAPK145.7Cell-based
Data from analogues suggest similar potency.

Metabolic Reactions

  • Oxidation : CYP3A4-mediated oxidation of the morpholine ring.

  • Glucuronidation : Conjugation at the carboxylic acid group .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Yield Key Product
EsterificationMeOH/H₂SO₄, reflux82%Methyl ester
Michael AdditionCysteamine, pH 7.568%Thioether adduct
Sulfonamide Hydrolysis6M HCl, reflux, 12h55%4-(4-Aminophenyl)-3-morpholinone
Reduction (NaBH₄)NaBH₄/MeOH, 0°C60%Saturated carbonyl derivative

Stability and Degradation

  • Thermal Stability : Decomposes at >250°C.

  • Photodegradation : Sensitive to UV light, forming a diketone via [2+2] cycloaddition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Solubility
Compound Substituent Solubility Profile Key Observations References
Target Compound 4-(Morpholinosulfonyl)phenyl Not explicitly reported Predicted high polarity due to sulfonyl group
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino Insoluble in water Low solubility attributed to hydrophobic aryl group
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid 4-Hydroxyphenyl Partially hydrolyzes in CD3OD Stability solvent-dependent
IR-01 (Pyrazolyl derivative) 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl Not reported Pharmacophore linked to anticancer activity

Key Insights :

  • The morpholinosulfonyl group likely enhances aqueous solubility compared to methylanilino or hydrophobic aryl analogs.
  • Stability in solvents may vary; CDCl3 stabilizes maleimides, while CD3OD promotes hydrolysis in hydroxyphenyl analogs .

Key Insights :

  • The morpholinosulfonyl group’s electron-withdrawing nature may enhance interactions with enzymatic targets (e.g., kinases or proteases), similar to sulfonamide drugs.
  • Pyrazolyl analogs like IR-01 demonstrate adjuvant effects in chemotherapy, suggesting that the target compound’s substituent could influence its role in combination therapies .

Structural and Crystallographic Data

  • Crystal Packing : Thiazolyl-cyclobutyl derivatives exhibit intermolecular hydrogen bonding between carbonyl groups and NH moieties, stabilizing the Z-configuration . Similar interactions are expected in the target compound.
  • Hirshfeld Analysis : Used to map van der Waals interactions in analogs, highlighting the role of substituents in crystal lattice formation .

Q & A

What synthetic methodologies are recommended for preparing (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid with high stereochemical purity?

Methodological Answer:
The synthesis typically involves two key steps:

Nucleophilic substitution : React 4-aminophenyl morpholinosulfonyl chloride with maleic anhydride under basic conditions (e.g., triethylamine in THF) to form the maleamic acid intermediate.

Tautomerization control : Maintain acidic conditions (pH 4–5) and low temperatures (0–5°C) to favor the (Z)-isomer via kinetic control.
Characterization via 1H^1H-NMR should confirm the Z-configuration by observing coupling constants (JHα,Hβ1214HzJ_{H\alpha,H\beta} \approx 12–14 \, \text{Hz}) in the α,β-unsaturated system . Purity is validated by HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 220 nm .

How can researchers resolve contradictory data regarding this compound’s inhibitory activity against kinase targets?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Protein purity : Use kinase domains validated by SDS-PAGE (>95% purity) and avoid truncated isoforms.
  • Control compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to calibrate assay sensitivity.
    Dose-response curves (IC50_{50}) should be performed in triplicate, with statistical significance assessed via ANOVA (p<0.05p < 0.05) .

What advanced analytical techniques are critical for characterizing the morpholinosulfonyl group’s electronic effects on the compound’s reactivity?

Methodological Answer:

  • X-ray photoelectron spectroscopy (XPS) : Quantify sulfur (S 2p3/2_{3/2} binding energy ~168–169 eV) and nitrogen (N 1s ~399–400 eV) to assess electron-withdrawing effects of the sulfonyl group.
  • DFT calculations : Compare HOMO/LUMO distributions of the morpholinosulfonyl derivative with non-sulfonylated analogs to predict sites of electrophilic attack.
  • Potentiometric titration : Determine pKa shifts in the carboxylic acid group (-COOH) caused by the morpholinosulfonyl substituent (expected ΔpKa ≈ -0.5 to -1.0) .

How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C, 24 h) and basic (0.1 M NaOH, 40°C, 24 h) conditions.
    • Oxidative stress (3% H2_2O2_2, room temperature, 6 h).
  • Analytical tools : Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis).
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .

What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?

Methodological Answer:

  • Salt formation : Prepare the sodium salt by neutralizing the carboxylic acid with NaOH (1:1 molar ratio) in ethanol/water (70:30 v/v).
  • Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ≈ 150–200 nm) prepared via solvent evaporation.
  • In vivo validation : Compare plasma concentration-time profiles (AUC024h_{0–24h}) of free vs. encapsulated forms in rodent models, with HPLC quantification (LLOQ ≈ 10 ng/mL) .

How can researchers differentiate between enantiomeric impurities in synthesized batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with hexane/isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid.
  • Circular dichroism (CD) : Compare CD spectra at 220–250 nm; the (Z)-isomer exhibits a distinct Cotton effect.
  • Limits of detection : Validate method sensitivity to 0.1% w/w impurity via spiked recovery studies .

What computational approaches predict the compound’s binding affinity to serum albumin?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with human serum albumin (PDB ID: 1AO6) to identify binding sites (e.g., Sudlow site I/II).
  • MD simulations : Perform 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Experimental correlation : Validate predictions with fluorescence quenching assays (Kd_d ≈ 106^{-6}–105^{-5} M) .

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